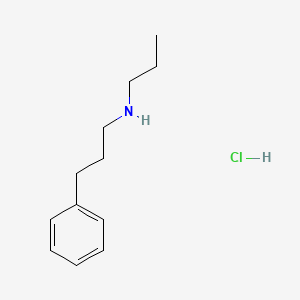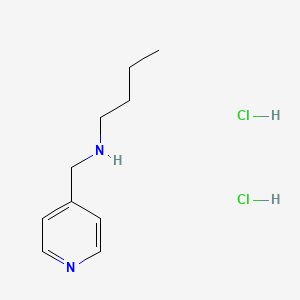![molecular formula C14H24Cl2N2 B6344175 N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride CAS No. 1240568-98-2](/img/structure/B6344175.png)
N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride” is a chemical compound with the molecular formula C14H23ClN2 . It is a chemical compound that can be purchased from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride” is based on its molecular formula, C14H23ClN2 . The exact 3D structure can be viewed using specialized software .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Properties
Research on related compounds, such as substituted anilines, involves the synthesis and examination of their structural properties for potential applications in material science, pharmaceuticals, and chemical synthesis methodologies. For instance, the reaction of chloral with substituted anilines can lead to the formation of novel compounds with potential applications in the development of new materials or chemical intermediates. These processes often aim to understand the conformation and reactivity of such compounds, which could be pivotal in designing more efficient synthesis pathways or novel compounds with desired physical or chemical properties (Issac & Tierney, 1996).
Environmental Impact and Ecotoxicology
The environmental fate, ecotoxicology, and potential genotoxicity of aniline derivatives, closely related to the chemical structure of interest, are significant areas of research. These studies often focus on understanding how these compounds and their metabolites behave in the environment and their potential impacts on ecosystems and human health. For example, aniline and its metabolites have been examined for their carcinogenic potential and environmental persistence, providing essential data for regulatory and safety evaluations (Bomhard & Herbold, 2005).
Drug Delivery and Biomedical Applications
Compounds with complex structures, such as N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride, are often explored for their potential biomedical applications, including drug delivery systems. The modification of biopolymers, for example, can lead to the development of novel drug delivery platforms capable of improving the efficacy and safety profiles of existing pharmaceuticals. Research into derivatives of xylan, a plant polysaccharide, has shown the potential for creating new biopolymer ethers and esters with specific properties suitable for drug delivery applications (Petzold-Welcke et al., 2014).
Amino Acid Metabolism and Regulation
Understanding the metabolic pathways and regulation of amino acids in plants provides insights into the nutritional and physiological roles of compounds structurally related to N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride. This area of research is crucial for improving agricultural productivity and the nutritional value of crops. It involves exploring the enzymes and substrates that regulate amino acid synthesis and catabolism, which has implications for food science and crop improvement programs (Amir, 2010).
Eigenschaften
IUPAC Name |
N,N-diethyl-4-[(prop-2-enylamino)methyl]aniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.2ClH/c1-4-11-15-12-13-7-9-14(10-8-13)16(5-2)6-3;;/h4,7-10,15H,1,5-6,11-12H2,2-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXMIMXCIGDYRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CNCC=C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B6344106.png)
![{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B6344110.png)
![Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B6344114.png)

amine hydrochloride](/img/structure/B6344130.png)
![Butyl[(2,3-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B6344136.png)
![Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine](/img/structure/B6344139.png)

![Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B6344145.png)


![2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6344169.png)
amine hydrochloride](/img/structure/B6344177.png)